(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid

Catalog No.
S3313089
CAS No.
850589-38-7
M.F
C7H5BCl2O3
M. Wt
218.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid

CAS Number

850589-38-7

Product Name

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid

IUPAC Name

(4-carbonochloridoyl-3-chlorophenyl)boronic acid

Molecular Formula

C7H5BCl2O3

Molecular Weight

218.83

InChI

InChI=1S/C7H5BCl2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H

InChI Key

OYBLIGPPYFOHAZ-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is a specialized boronic acid derivative characterized by a phenyl ring with a chlorine atom at the 3-position and a chlorocarbonyl group at the 4-position. Its chemical formula is C7H5BCl2O3, and it has a molecular weight of approximately 218.83 g/mol . The compound features a boronic acid functional group, which is known for its reactivity and ability to form complexes with various biological molecules.

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid itself likely does not have a specific mechanism of action in biological systems. Its primary function is as a chemical building block for organic synthesis, particularly in Suzuki-Miyaura couplings. The resulting product from such coupling reactions might have biological activity depending on the structure obtained.

As with most chemicals, it is advisable to handle (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid with proper safety precautions due to the potential presence of hazards.

  • The chlorine substituents suggest potential skin and eye irritation.
  • The chlorocarbonyl group might be corrosive and could react with water to release hydrochloric acid (HCl) gas, further posing respiratory hazards.
  • Although specific data is unavailable, boronic acids can be air-sensitive and moisture-sensitive.
  • Organic synthesis

    (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid contains a boronic acid group, which can participate in Suzuki-Miyaura coupling reactions []. This reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds. The presence of the chlorocarbonyl group might influence the reactivity of the boronic acid in the coupling reaction depending on the reaction conditions.

  • Medicinal chemistry

    Boronic acids are known to play a role in medicinal chemistry due to their ability to bind to enzymes and other biomolecules []. The specific functionality of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid might allow it to interact with certain biological targets, but further research is needed to explore this possibility.

. They are particularly known for participating in:

  • Suzuki-Miyaura Cross-Coupling Reactions: This reaction allows for the formation of carbon-carbon bonds, making it valuable in organic synthesis.
  • Nucleophilic Aromatic Substitution: The presence of the chlorocarbonyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack.

Additionally, boronic acids can engage in reversible interactions with diols, which can be exploited for sensing applications.

The biological activity of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid primarily stems from its ability to bind to diols. This property has been utilized in various biosensing applications, particularly for detecting bacteria through affinity binding reactions with diol-groups present on bacterial cell walls. Such mechanisms have been shown to provide robust methods for pathogen detection in environmental samples.

The synthesis of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid typically involves:

  • Formation of the Boronic Acid Group: This may be achieved through reactions involving boron reagents.
  • Chlorination and Carbonylation: The introduction of chlorine and chlorocarbonyl groups can be accomplished through electrophilic aromatic substitution or other related methods.

Specific conditions and reagents will dictate the efficiency and yield of the synthesis process.

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biosensors: Leveraging its ability to bind diols, it is used in developing sensors for detecting biological molecules or pathogens.
  • Material Science: Its unique properties may also allow it to be utilized in creating novel materials with specific functionalities.

Studies on the interactions of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid indicate that it can form stable complexes with diols, which is crucial for its application in biosensing. The dynamics of these interactions can vary based on solvent systems and concentration levels, influencing the efficacy of detection methods.

Several compounds share structural similarities with (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
(3-Chloro-4-fluorophenyl)boronic acidContains fluorine instead of chlorocarbonylReactivity influenced by fluorine's electronegativity
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acidMorpholine substituentOffers different interaction profiles due to nitrogen
(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acidCyclopentylcarbamoyl groupDistinct steric effects influencing reactivity

The presence of different substituents such as fluorine or morpholine alters reactivity patterns and biological interactions, showcasing the versatility within this class of compounds.

Wikipedia

[3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid

Dates

Modify: 2023-08-19

Explore Compound Types